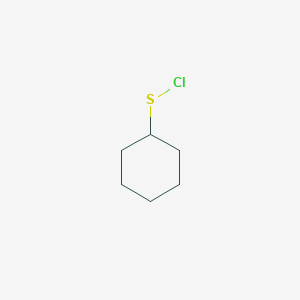

Cyclohexanesulfenyl chloride

Description

Properties

CAS No. |

17797-03-4 |

|---|---|

Molecular Formula |

C6H11ClS |

Molecular Weight |

150.67 g/mol |

IUPAC Name |

cyclohexyl thiohypochlorite |

InChI |

InChI=1S/C6H11ClS/c7-8-6-4-2-1-3-5-6/h6H,1-5H2 |

InChI Key |

XRFDWTWFFLOKAV-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)SCl |

Canonical SMILES |

C1CCC(CC1)SCl |

Other CAS No. |

17797-03-4 |

Synonyms |

Cyclohexanesulfenyl chloride |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis to Sulfonic Acids

Cyclohexanesulfonyl chloride undergoes hydrolysis in aqueous environments to form cyclohexanesulfonic acid:

Reaction:

This reaction proceeds rapidly at ambient temperatures, with the rate influenced by pH and solvent polarity .

Nucleophilic Substitution Reactions

The sulfonyl chloride group serves as an electrophilic center for nucleophilic attack.

Reaction with Alcohols (Formation of Sulfonate Esters)

Example:

-

Kinetics: Second-order dependence on nucleophile concentration, with Hammett ρ = +2.02 for substituted aryl systems .

-

Steric Effects: Bulky ortho-substituents enhance reactivity due to structural strain (DFT studies show compressed transition states) .

Reaction with Amines (Formation of Sulfonamides)

Example:

Friedel-Crafts Sulfonylation

Cyclohexanesulfonyl chloride participates in electrophilic aromatic substitution with arenes:

Reaction:

-

Catalysis: Requires Lewis acids (e.g., AlCl₃) for activation .

-

Regioselectivity: Electron-rich arenes (e.g., toluene) react preferentially at the para position .

Desulfonation to Aryl Chlorides

Under thermal conditions, cyclohexanesulfonyl chloride decomposes to release SO₂ and form chlorinated derivatives:

Reaction:

Dimerization via Reduction

Reduction with tetrathiotungstate (WS₄²⁻) induces dimerization to disulfides:

Reaction:

Byproduct Formation in Chlorosulfonation

During synthesis (via Cl₂/SO₂ reaction with cyclohexane), side products include:

-

Chlorocyclohexanes: Formed via competing radical chlorination .

-

Disulphonyl Chlorides: Isolated as isomers (e.g., 1,4-disulphonyl chloride, m.p. 187°C) .

Table 1: Representative Reaction Yields and Conditions

*Yield for cyclohexane-1,4-disulphonyl chloride .

Purification and Isolation

Comparison with Similar Compounds

Stability and Structural Influences

Solvent Effects on Stability

| Solvent | Polarity | Half-Life of this compound |

|---|---|---|

| n-Heptane | Low | 65 hours |

| Xylene | Moderate | 12 hours |

| Carbon Tetrachloride | High | 7.5 hours |

Mechanism of Decomposition

Aliphatic sulfenyl chlorides decompose via a two-step process:

Formation of a thiiranium ion intermediate.

Elimination of HCl and subsequent dimerization to disulfide .

Other Aliphatic Sulfenyl Chlorides

- Trichloromethanesulfenyl Chloride (Cl₃CSCl) : Used in synthesizing sulfenimides like N-(trichloromethylthio)phthalimide. Less studied but shares instability trends with this compound due to aliphatic structure .

- n-Dodecylsulfenyl Chloride : Exhibits similar decomposition pathways but slower kinetics due to longer alkyl chains reducing β-hydrogen accessibility .

Sulfonamides and Sulfonyl Chlorides

- Cyclohexanesulfonyl Chloride (C₆H₁₁ClO₂S, CAS 4837-38-1) : Features a sulfonyl group (SO₂Cl) instead of sulfenyl (SCl). More stable due to stronger S=O bonds and resistance to elimination. Used as a sulfonating agent in organic synthesis .

- 4-Cyclohexyl-benzenesulfonyl Chloride (C₁₂H₁₅ClO₂S, CAS 56354-57-5) : Combines aromatic and cyclohexyl groups. Higher molecular weight (258.76 g/mol) and thermal stability compared to sulfenyl analogs .

Thiophthalimides and Sulfenimides

- Cyclohexylthiophthalimide : Synthesized from this compound and phthalimide. Undergoes hydrolysis to yield cyclohexyl disulfide and phthalic acid .

- Arylthiophthalimides : More stable than aliphatic analogs, with applications as rubber vulcanization accelerators .

Analytical Methods

- GLPC (Gas-Liquid Partition Chromatography) : Preferred for quantifying sulfenyl chlorides via reaction with morpholine to form sulfenimides .

- Iodometric Titration: Measures free iodine released from sulfenyl chloride oxidation of iodide ions. Limited by interference from other oxidizing agents .

Data Tables

Table 1: Stability of Sulfenyl Chlorides in CCl₄ at 25°C

| Compound | Half-Life | Decomposition Products |

|---|---|---|

| This compound | 7.5 hours | Cyclohexyl disulfide, HCl |

| Benzenesulfenyl chloride | >2 months | None detected |

Table 2: Physical Properties of Cyclohexane Derivatives

| Compound | CAS No. | Molecular Weight (g/mol) | Functional Group |

|---|---|---|---|

| This compound | 17797-03-4 | 148.67 | -SCl |

| Cyclohexanesulfonyl chloride | 4837-38-1 | 182.67 | -SO₂Cl |

| Chlorocyclohexane | 542-18-7 | 118.06 | -Cl |

Preparation Methods

Direct Chlorination of Cyclohexanethiol

The most straightforward route to cyclohexanesulfenyl chloride involves the chlorination of cyclohexanethiol (C₆H₁₁SH) with molecular chlorine (Cl₂). This exothermic reaction proceeds via a radical mechanism under controlled conditions:

Key parameters include:

-

Temperature : Reactions are typically conducted at 0–5°C to minimize over-chlorination to sulfonyl chlorides (-SO₂Cl) .

-

Solvent : Inert solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) prevent side reactions.

-

Chlorine Stoichiometry : A 1:1 molar ratio of thiol to Cl₂ ensures selective sulfenyl chloride formation. Excess Cl₂ promotes sulfonic acid derivatives.

Challenges :

-

Cyclohexanethiol’s volatility (bp 158–160°C) complicates handling.

-

Rapid HCl evolution necessitates efficient gas scrubbing.

Disulfide Chlorination

Chlorination of cyclohexyl disulfide (C₆H₁₁SSc₆H₁₁) offers an alternative pathway, particularly for large-scale synthesis:

Advantages :

-

Disulfides are more stable than thiols, simplifying storage.

-

Reactions proceed at ambient temperatures (20–25°C) with UV light initiation .

Optimization :

-

Catalysis : Trace iodine (I₂) accelerates radical chain propagation.

-

Purity : Residual disulfide is removed via fractional distillation under reduced pressure (40–50°C at 15 mmHg).

Sulfur Dichloride (SCl₂) Mediated Synthesis

Sulfur dichloride reacts with cyclohexane under radical conditions to yield sulfenyl chloride:

Conditions :

-

Temperature : 80–100°C with azobisisobutyronitrile (AIBN) as a radical initiator.

-

Solvent-Free : Neat reactions improve atom economy but require rigorous exclusion of moisture.

Limitations :

-

Competing formation of polysulfides (C₆H₁₁SₙCl, n ≥ 2) reduces yield.

-

SCl₂’s corrosivity mandates specialized reactor materials (e.g., glass-lined steel).

Electrochemical Methods

Emerging electrochemical approaches enable chloride-free synthesis via oxidative coupling:

Setup :

-

Anode : Platinum or boron-doped diamond.

-

Electrolyte : HCl/NaCl aqueous solution.

-

Current Density : 10–20 mA/cm² optimizes selectivity.

Recent Advances :

-

Flow-cell reactors achieve 85% Faradaic efficiency at pilot scale .

-

Membrane-separated cells prevent product oxidation at the anode.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Thiol Chlorination | 70–75 | 90–95 | Moderate | 120–150 |

| Disulfide Chlorination | 80–85 | 85–90 | High | 90–110 |

| SCl₂ Reaction | 60–65 | 75–80 | Low | 200–250 |

| Electrochemical | 50–55 | 95–98 | Emerging | 300–350 |

Key Observations :

-

Disulfide chlorination balances yield and scalability for industrial applications.

-

Electrochemical methods, while costly, minimize waste and align with green chemistry principles.

Q & A

Q. What are the primary decomposition products of cyclohexanesulfenyl chloride, and how can they be quantified experimentally?

this compound decomposes into cyclohexyl disulfide and hydrogen chloride as major products, with minor byproducts such as aromatic compounds (e.g., trichloride derivatives) under specific conditions . To quantify these products:

- Gas-Liquid Partition Chromatography (GLPC) : React the sulfenyl chloride with excess morpholine in benzene, using dibenzyl ether or diphenyl sulfide as an internal standard. Analyze the benzene layer via a silicone rubber column to determine sulfenimide and disulfide concentrations .

- Iodometric Titration : Oxidize iodide ions with sulfenyl chloride and titrate liberated iodine with thiosulfate. Note that this method is sensitive to interference from other oxidizing agents .

Q. What factors influence the stability of this compound during storage and reactions?

Stability is highly dependent on:

- Solvent Polarity : Stability decreases with increasing polarity. For example, half-lives at room temperature are 65 hr in n-heptane (non-polar), 12 hr in xylene, and 7.5 hr in CCl₄ (polar) .

- Temperature : Decomposition accelerates at higher temperatures. At 0°C in Varsol (a hydrocarbon mixture), decomposition is negligible over 24 hr, whereas at 25°C, 50% degradation occurs within 15 hr .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

- Potentiometric Titration : Use 2-mercaptobenzothiazole (MBT) to react with sulfenimides, followed by titration with tetra-n-butylammonium hydroxide to quantify unreacted MBT .

- Spectroscopic Techniques : IR and NMR are critical for identifying byproducts like trichloride derivatives. For example, trichloride 3 is identified as a yellow precipitate at low temperatures .

Advanced Research Questions

Q. How does solvent polarity affect the reaction kinetics of this compound decomposition?

Decomposition follows first-order kinetics in non-polar solvents (e.g., n-heptane) but shifts to second-order kinetics in polar solvents (e.g., xylene or CCl₄) due to solvent-solute interactions . For reproducible kinetic studies:

Q. What mechanistic pathways explain the formation of cyclohexyl disulfide and hydrogen chloride during decomposition?

The proposed mechanism involves:

Homolytic Cleavage : S–Cl bond dissociation generates a cyclohexylsulfenyl radical.

Radical Recombination : Two sulfenyl radicals combine to form cyclohexyl disulfide.

HCl Release : Concurrent proton transfer from adjacent carbons produces hydrogen chloride .

Contradictions in observed kinetic orders (first vs. second order) may arise from solvent-dependent stabilization of intermediates .

Q. How can researchers resolve contradictions in reported decomposition rates across studies?

Discrepancies often stem from variations in:

- Experimental Conditions : Temperature fluctuations (±2°C) or solvent purity (e.g., residual thiols in CCl₄) .

- Analytical Methods : GLPC provides higher accuracy for disulfide quantification than iodometric titration, which may overestimate due to interference .

Recommendation : Replicate studies using standardized solvents (e.g., HPLC-grade n-heptane) and cross-validate results with multiple assays.

Q. What strategies mitigate byproduct formation during sulfenimide synthesis from this compound?

- Tertiary Amine Selection : Use sterically hindered amines (e.g., triethylamine) to minimize side reactions with imides .

- Low-Temperature Synthesis : Conduct reactions below 0°C to suppress trichloride formation .

- Purification Protocols : Isolate byproducts via fractional crystallization (e.g., trichloride derivatives precipitate at −20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.